molecular formula C13H19NO B8482583 3-(Tert-butylamino)-1-phenylpropan-1-one

3-(Tert-butylamino)-1-phenylpropan-1-one

Katalognummer: B8482583
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: GAJKPCUFHJCUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tert-butylamino)-1-phenylpropan-1-one is a chemical compound of significant interest in neuropharmacological and medicinal chemistry research. This compound, which can be structurally described as a deconstructed analogue of the antidepressant bupropion, serves as a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors . Its core research value lies in its mechanism of action as a dopamine transporter (DAT) and norepinephrine transporter (NET) uptake inhibitor, rather than a substrate-based releasing agent . Studies indicate that the presence of the bulky tert-butyl amine group is a key structural determinant that dictates this inhibitory activity at neurotransmitter transporters, making this compound essential for empirical studies aimed at understanding the molecular nuances between stimulant and non-stimulant psychotropic agents . Researchers utilize 3-(Tert-butylamino)-1-phenylpropan-1-one to probe the dopaminergic and noradrenergic systems in vitro, contributing to the development of novel pharmacotherapies for central nervous system disorders such as depression, attention deficit/hyperactivity disorder (ADHD), and substance abuse . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

3-(tert-butylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C13H19NO/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI-Schlüssel

GAJKPCUFHJCUFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
3-(Methylamino)-1-phenylpropan-1-one Methylamino group (smaller, less bulky) C₁₀H₁₃NO 163.22 LogP: 1.87; PSA: 29.1 Ų
3-(Diethylamino)-1-phenylpropan-1-one Diethylamino group (more lipophilic) C₁₂H₁₇NO 191.27 CAS: 63490-84-6; Purity: Not specified
3-(4-Benzylpiperidin-1-yl)-1-phenylpropan-1-one Piperidine-benzyl substitution (cyclic amine) C₂₁H₂₅NO 307.43 Synthesis yield: 72% (microwave method)
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one 2-Hydroxyphenyl substituent (polar group) C₁₅H₁₄O₂ 226.27 Boiling point: 402.6°C; Density: 1.15 g/cm³
2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one Chlorophenyl substitution (electron-withdrawing) C₁₃H₁₈ClNO 239.75 Bupropion impurity; higher polarity

Key Observations :

  • Lipophilicity: Diethylamino and benzylpiperidine substitutions increase LogP values, suggesting improved membrane permeability but possible solubility challenges .
  • Polarity : Hydroxyl or chlorophenyl groups introduce polarity, affecting boiling points and solubility profiles .

Pharmacological and Toxicological Considerations

  • Bupropion Impurities: 3-(tert-butylamino)-1-phenylpropan-1-one is a deschloro impurity of bupropion, with purity standards ≥95% for pharmaceutical use .

Q & A

Q. How can the synthesis of 3-(tert-butylamino)-1-phenylpropan-1-one be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone, tert-butylamine, and formaldehyde under acidic conditions. Optimization includes:
  • Catalyst selection : Use of hydrochloric acid or trifluoroacetic acid to stabilize intermediates .
  • Temperature control : Maintaining 50–60°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are most reliable for characterizing 3-(tert-butylamino)-1-phenylpropan-1-one?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Signals for the tert-butyl group (δ ~1.2 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) confirm regiochemistry .
  • 13C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm) validate the backbone .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉NO, [M+H]⁺ = 206.1545) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Neurotransmitter Reuptake Inhibition :
  • Dopamine/Norepinephrine Transporters : Radioligand binding assays (e.g., [³H]-WIN 35,428 for dopamine) to assess affinity .
  • Enzyme Inhibition :
  • Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate to measure inhibition kinetics .
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells to evaluate safety margins .

Advanced Research Questions

Q. How can enantiomeric separation of 3-(tert-butylamino)-1-phenylpropan-1-one be achieved, and how do enantiomers differ pharmacologically?

  • Methodological Answer :
  • Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase; α-value >1.2 indicates separation feasibility .
  • Asymmetric Synthesis : Employ chiral auxiliaries like (S)-tert-butanesulfinamide to induce stereoselectivity during the Mannich reaction .
  • Pharmacological Differences :
  • In Vivo Studies : Enantiomers may show divergent efficacy in the Porsolt forced swim test (antidepressant activity) and locomotor activity assays (stimulant side effects) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of 3-(tert-butylamino)-1-phenylpropan-1-one?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT, DAT) .
  • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro or trifluoromethyl groups) with bioactivity .
  • MD Simulations : GROMACS for analyzing ligand-receptor complex stability over 100-ns trajectories .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., [³H]-nisoxetine) with functional assays (e.g., fluorescent Ca²⁺ flux) to distinguish transporter inhibition from off-target effects .
  • Knockout Models : Use DAT or NET knockout mice to isolate pharmacological pathways .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed contradictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.